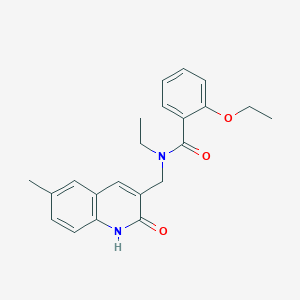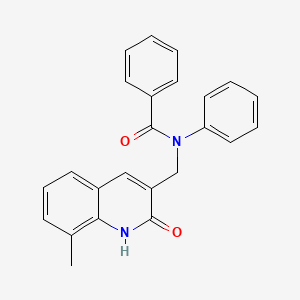
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide, also known as HMQPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. HMQPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in a variety of cellular processes. By inhibiting this enzyme, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide may be able to slow or stop the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and the ability to inhibit the activity of certain enzymes and receptors. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide for lab experiments is its relative stability and ease of handling. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of useful biochemical and physiological effects, making it a valuable tool for scientific research. However, there are also some limitations to using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments. For example, the exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One possible avenue of investigation is the development of new cancer therapies based on the anti-tumor activity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide. Additionally, further research may be needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide may be useful as a tool for drug discovery, helping researchers to better understand the mechanisms of action of other compounds.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves the reaction of 8-methyl-2-quinolinol with N-phenylbenzamide in the presence of a catalyst. The resulting compound has been shown to be relatively stable and easy to handle, making it a useful tool for scientific research.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies. In drug discovery, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been used as a tool to study the mechanism of action of other compounds, helping researchers to better understand how drugs interact with the body.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-9-8-12-19-15-20(23(27)25-22(17)19)16-26(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBNFMTIKZTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







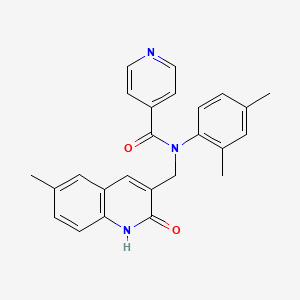
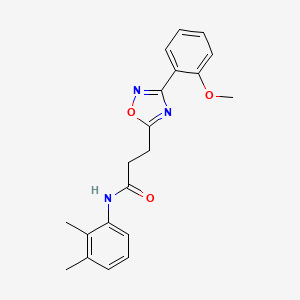
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)

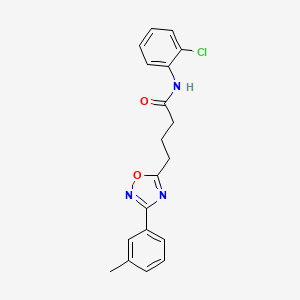
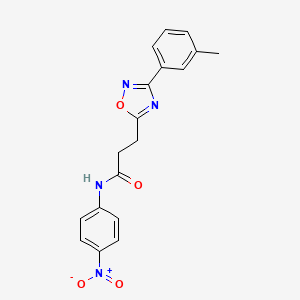
![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
